3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate
Description
3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate (CAS: 2749435-22-9; synonyms: 4-AcO-DiPT, Ipracetin) is a synthetic tryptamine derivative characterized by:
- Molecular formula: C₁₈H₂₆N₂O₂ · C₂H₄O₂ (MF) .
- Molecular weight: 362.5 g/mol .
- Structural features: A 1H-indole core substituted at the 3-position with a diisopropylaminoethyl group. An acetylated hydroxyl group at the 4-position (4-acetoxy). A monoacetate salt form, enhancing stability and solubility .
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;1-2(3)4/h6-8,11-13,19H,9-10H2,1-5H3;1H3,(H,3,4) |
InChI Key |
VCOMLUJEOMXDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its hallucinogenic effects . The binding of the compound to these receptors leads to the activation of downstream signaling pathways, resulting in various physiological and psychological effects .
Comparison with Similar Compounds
Key properties :
- UV/Vis absorbance : λmax at 220 nm and 278 nm, typical of indole derivatives with electron-donating substituents .
- Storage : Supplied in acetonitrile solution at -80°C for long-term stability (≥3 years) .
- Regulatory status : Listed under controlled substance analogs in legislative documents (e.g., U.S. Controlled Substances Act) due to structural similarity to psychoactive tryptamines .
Comparison with Structural Analogs
The following table compares the target compound with structurally related tryptamine derivatives, focusing on substituents, physicochemical properties, and regulatory implications:
Key Structural and Functional Differences
Aminoalkyl Side Chain Variations: Diisopropyl vs. Methyl-Isopropyl (MiPT): The methyl-isopropyl group in 4-Acetoxy MiPT reduces steric hindrance compared to diisopropyl, possibly altering receptor binding affinity .
4-Position Substituents :
- Acetoxy vs. Hydroxy : Acetylation at the 4-position (4-AcO-DiPT) improves metabolic stability compared to the hydroxylated form (4-Hydroxy DiPT), which is more prone to phase II conjugation (e.g., glucuronidation) .
Salt Forms: Monoacetate vs. Hydrochloride: The monoacetate salt of 4-AcO-DiPT may offer better solubility in organic solvents (e.g., acetonitrile) compared to hydrochloride salts, which are typically water-soluble .
Pharmacological and Regulatory Implications
- Psychoactivity : Analogues like O-Acetylpsilocin (a psilocin derivative) and 4-AcO-DiPT are hypothesized to act as 5-HT₂A receptor agonists, though potency varies with substituents .
- Legal Status : The diisopropyl and methyl-isopropyl variants are explicitly listed in controlled substance legislation, while dimethyl analogs (e.g., O-Acetylpsilocin) may fall under broader analog laws .
Biological Activity
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate, monoacetate, also referred to as 4-Acetoxy-N,N-diisopropyltryptamine (CAS RN: 936015-60-0), is a synthetic compound belonging to the indole family. This compound exhibits various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₆N₂O₂, with a molecular mass of 302.41 g/mol. The structure features an indole core substituted with a bis(1-methylethyl)amino group and an acetate moiety, which may influence its biological properties.
The biological activity of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : This compound may act as an agonist or antagonist at serotonin receptors, similar to other indole derivatives. Its interactions with the serotonin receptor system are significant for its psychoactive effects.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory conditions.
- Cellular Pathways : The compound may modulate intracellular signaling pathways, impacting processes such as phospholipase C activity and calcium release.
Biological Activity and Therapeutic Applications
Research indicates that compounds related to indole derivatives exhibit diverse biological activities:
Case Study: Cardiotoxic Effects
A significant study focused on the cardiotoxicity of 4-AcO-DET and similar compounds revealed that both substances increased QT intervals in animal models and inhibited potassium channels in vitro . This finding underscores the importance of evaluating the safety profile of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate due to its structural similarities.
Table: Comparison of Related Compounds
| Compound Name | CAS Number | Cardiotoxicity Risk | Psychoactive Effects | Anticancer Activity |
|---|---|---|---|---|
| 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate | 936015-60-0 | Unknown | Yes | Potential |
| 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) | 1135424-15-5 | High | Yes | Investigated |
| 3-[2-(ethyl(methyl)amino)ethyl]-1H-indol-4-ol (4-HO-MET) | 31706004 | High | Yes | Investigated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
